1-Chloro-2,4-dimethylbenzene
Overview
Description
1-Chloro-2,4-dimethylbenzene, also known as this compound, is a useful research compound. Its molecular formula is C8H9Cl and its molecular weight is 140.61 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Chromatographic Analysis : 1-Chloro-2,4-dimethylbenzene has been studied for its chromatographic properties. Bermejo, Blanco, and Guillén (1985) investigated the separation of chloro derivatives of dimethylbenzene, including this compound, using gas chromatography, demonstrating its utility in analytical chemistry for identifying and separating complex mixtures (Bermejo, Blanco, & Guillén, 1985).
Chemical Kinetic Modeling : Gail et al. (2008) explored the kinetics of 1,2-Dimethylbenzene oxidation and ignition, which can offer insights into the reactivity and combustion properties of related compounds such as this compound (Gaïl, Dagaut, Black, & Simmie, 2008).
Synthesis of Complex Molecules : Research by Fischer and Greig (1974) on the electrophilic substitution by a phenonium ion derived from 1-chloro-2,3-dimethylbenzene illustrates the compound's potential in synthetic organic chemistry (Fischer & Greig, 1974).
Molecular Structure Studies : Wiedenfeld et al. (2004) examined the molecular structure of derivatives of this compound, contributing to the understanding of molecular conformations and interactions in complex organic molecules (Wiedenfeld, Nesterov, Minton, & Montoya, 2004).
Metal Vapour Synthesis : Lumme et al. (1983) explored the metal vapour syntheses of compounds involving this compound, highlighting its role in the formation of metal-organic complexes (Lumme, Bagh, Kahima, & Karrus, 1983).
Organometallic Chemistry : Research on palladium(II) complexes involving derivatives of this compound by Ghedini et al. (1992) provides insights into the field of organometallic chemistry and complex formation (Ghedini, Neve, Pucci, Cesarotti, & Grassi, 1992).
Mechanism of Action
Target of Action
The primary target of 1-Chloro-2,4-dimethylbenzene is the aromatic ring structure found in many organic compounds . This compound interacts with the aromatic ring through a process known as nucleophilic substitution .
Mode of Action
The mode of action of this compound involves a two-step mechanism. The first step is characterized by the initial addition of a nucleophile (such as a hydroxide ion or water) to the aromatic ring . This is followed by the loss of a halide anion from the negatively charged intermediate . This process is surprising as aryl halides are generally incapable of reacting via either an S N 1 or S N 2 pathway .
Biochemical Pathways
The biochemical pathways affected by this compound involve the substitution of a halide anion on the aromatic ring . This substitution can lead to changes in the structure and properties of the aromatic compound. The presence of electron-withdrawing groups (such as nitro) ortho and para to the chlorine substantially enhance the rate of substitution .
Result of Action
The result of the action of this compound is the formation of a new compound with a substituted aromatic ring . This can lead to changes in the physical and chemical properties of the original compound, potentially altering its reactivity, polarity, and other characteristics.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of a strong base can facilitate the nucleophilic substitution reaction . Additionally, the temperature and pressure conditions can also affect the rate and extent of the reaction .
Safety and Hazards
Properties
IUPAC Name |
1-chloro-2,4-dimethylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl/c1-6-3-4-8(9)7(2)5-6/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIEVCEQLNUHDIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50335157 | |
Record name | 1-Chloro-2,4-dimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50335157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95-66-9 | |
Record name | 1-Chloro-2,4-dimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50335157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 95-66-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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